molecular formula C11H16N2O B14111744 (E)-4-Butyl-N'-hydroxybenzimidamide

(E)-4-Butyl-N'-hydroxybenzimidamide

Cat. No.: B14111744
M. Wt: 192.26 g/mol
InChI Key: LNSILFGWSYOPRX-UHFFFAOYSA-N
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Description

(E)-4-Butyl-N’-hydroxybenzimidamide is an organic compound with a unique structure that includes a butyl group and a hydroxybenzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Butyl-N’-hydroxybenzimidamide typically involves the reaction of 4-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired benzimidamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of (E)-4-Butyl-N’-hydroxybenzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Butyl-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of various substituted benzimidamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-Butyl-N’-hydroxybenzimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (E)-4-Butyl-N’-hydroxybenzimidamide is explored for its potential therapeutic properties. It may have applications in the treatment of diseases where enzyme inhibition is beneficial, such as certain cancers and metabolic disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-Butyl-N’-hydroxybenzimidamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butylbenzamide: Similar structure but lacks the hydroxy group.

    N-Hydroxybenzimidamide: Similar structure but lacks the butyl group.

    4-Butyl-N’-hydroxybenzamide: Similar structure but with different functional groups.

Uniqueness

(E)-4-Butyl-N’-hydroxybenzimidamide is unique due to the presence of both the butyl group and the hydroxybenzimidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-butyl-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13)

InChI Key

LNSILFGWSYOPRX-UHFFFAOYSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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